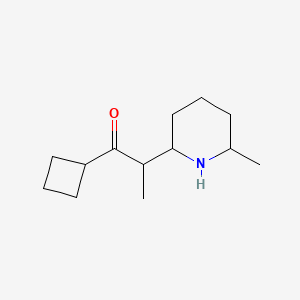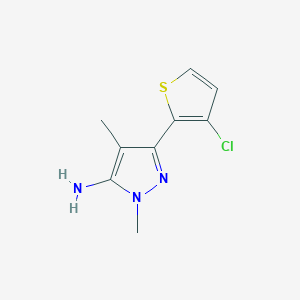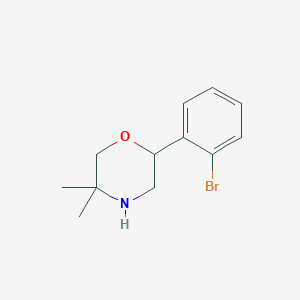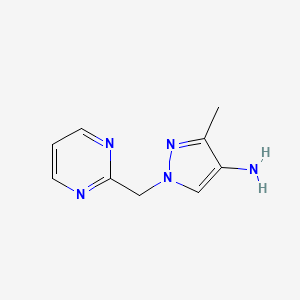
1-Ethoxypropane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxypropane-2-thiol is an organic compound with the molecular formula C5H12OS. It is characterized by the presence of an ethoxy group (–OCH2CH3) and a thiol group (–SH) attached to a propane backbone. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxypropane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide, although this method may produce unwanted by-products .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiourea due to its efficiency in producing high yields of the desired thiol. The reaction is typically carried out under controlled conditions to minimize the formation of by-products and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxypropane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Reduction: Hydrochloric acid and zinc for reducing disulfides back to thiols.
Substitution: Sodium hydrosulfide or thiourea for nucleophilic substitution reactions.
Major Products:
Oxidation: Disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols from disulfides.
Substitution: Thiols from alkyl halides.
Applications De Recherche Scientifique
1-Ethoxypropane-2-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-ethoxypropane-2-thiol involves its ability to undergo redox reactions and form stable complexes with various molecules. The thiol group can participate in nucleophilic attacks, making it a versatile reagent in chemical reactions. In biological systems, thiols play a crucial role in maintaining redox homeostasis and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
1-Ethoxypropane-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
1-Propane-2-thiol: Lacks the ethoxy group, making it less versatile in certain reactions.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 1-Ethoxypropane-2-thiol is unique due to the presence of both an ethoxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its dual functionality makes it valuable in both synthetic and industrial applications .
Propriétés
Formule moléculaire |
C5H12OS |
|---|---|
Poids moléculaire |
120.22 g/mol |
Nom IUPAC |
1-ethoxypropane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-3-6-4-5(2)7/h5,7H,3-4H2,1-2H3 |
Clé InChI |
AQBVBLNVWKOJKN-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)



![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)

![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)


![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)

![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
